molecular formula C10H10Cl2O B8747378 3-Chloro-4-(4-chlorophenyl)-2-butanone CAS No. 50789-59-8

3-Chloro-4-(4-chlorophenyl)-2-butanone

Cat. No.: B8747378
CAS No.: 50789-59-8
M. Wt: 217.09 g/mol
InChI Key: KKCOSJVILRLIBA-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-chlorophenyl)-2-butanone is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.092 g/mol . This chlorinated butanone derivative features a structure characterized by a ketone group and two chlorine atoms at the 3- and 4-positions of the phenyl ring, making it a valuable synthetic intermediate in organic chemistry research . Its defined structure, represented by the SMILES notation CC(=O)C(CC1=CC=C(C=C1)Cl)Cl, provides a foundation for further chemical exploration and derivatization . While the specific biological profile of this compound is not fully documented in the current literature, structurally related chloro-substituted compounds are extensively investigated for their potential research applications. In particular, chlorophenyl-based molecules and salicylanilide derivatives are prominent in studies exploring antimicrobial and anthelmintic properties . Related compounds have also shown promise in oncological research, with studies indicating they can suppress key signaling pathways such as PI3K/Akt/mTOR, thereby promoting apoptosis and autophagy in certain cancer cell models . Furthermore, chlorinated aromatic ketones serve as key precursors in pharmaceutical research for the synthesis of more complex molecules, highlighting the potential of this compound as a versatile building block in medicinal chemistry . Researchers value this compound for developing novel synthetic routes and for its utility in creating libraries of compounds for biological screening. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

50789-59-8

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

3-chloro-4-(4-chlorophenyl)butan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-2-4-9(11)5-3-8/h2-5,10H,6H2,1H3

InChI Key

KKCOSJVILRLIBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Chloro-4-(4-chlorophenyl)-2-butanone serves as an important intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which are essential in creating new compounds with desired properties. For instance, it can be used to produce substituted phenyl derivatives through substitution reactions.

Biological Applications

Enzyme Inhibition Studies
Research has indicated that this compound can interact with biological targets such as enzymes and receptors. This interaction may inhibit enzyme activity by binding to active sites or altering enzyme conformations, affecting metabolic pathways and cellular functions. Such properties make it a candidate for studies focused on enzyme inhibition and protein interactions.

Antimicrobial Properties
The compound's chlorinated structure suggests potential antimicrobial properties, making it relevant in agricultural applications as a pesticide or herbicide. Studies have shown that similar chlorinated compounds exhibit activity against various bacterial strains, indicating that this compound may possess similar effects .

Agricultural Applications

Pesticide Development
Due to its potential antimicrobial properties, this compound is being explored for use as a pesticide or herbicide. The compound's ability to inhibit microbial growth could be harnessed to protect crops from pathogens, thereby enhancing agricultural productivity .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial Activity Evaluated the effectiveness of chlorinated compounds against bacterial strainsFound that compounds similar to this compound demonstrated significant antimicrobial activity
Synthesis of Complex Organic Molecules Investigated the use of this compound as an intermediateConfirmed its utility in synthesizing various substituted phenyl derivatives
Enzyme Interaction Studies Analyzed the interaction between this compound and specific enzymesEstablished that the compound could inhibit enzyme activity through binding mechanisms

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects on Reactivity and Properties
  • 3-Chloro-4-(4-methoxyphenyl)-2-butanone (CAS 300675): Replacing the para-chlorophenyl group with a methoxy group introduces an electron-donating substituent. This difference may alter solubility (higher polarity with methoxy) and biological interaction profiles .
  • 4-(4-Hydroxyphenyl)-2-butanone (CAS 178519): The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility but reducing lipophilicity (LogP ~3.5 estimated) compared to 3-Chloro-4-(4-chlorophenyl)-2-butanone (LogP ~4.8 estimated). Hydroxyl groups also increase susceptibility to oxidation, limiting stability in biological systems .
Comparison with 4-(4-Chlorophenyl)-4-phenylbutan-2-one (CAS data from )

This analog features two aromatic rings (one para-chlorophenyl and one phenyl) at the 4-position of the butanone. Key differences include:

  • Molecular Weight: 258.74 g/mol (C₁₆H₁₅ClO) vs. ~215.9 g/mol (C₁₀H₉Cl₂O) for this compound.
  • Lipophilicity : LogP 4.45 (CAS 4-(4-chlorophenyl)-4-phenylbutan-2-one) vs. higher LogP (~4.8) for the target compound due to dual chlorine substituents.
  • Applications : The phenyl-substituted analog may exhibit enhanced π-π stacking in coordination chemistry, whereas the dual-chlorine structure in the target compound improves electrophilicity for nucleophilic reactions .

Physical and Chemical Properties

Property This compound 2-Butanone (Baseline) 4-(4-Chlorophenyl)-4-phenylbutan-2-one
Molecular Formula C₁₀H₉Cl₂O C₄H₈O C₁₆H₁₅ClO
Molecular Weight (g/mol) ~215.9 72.11 258.74
Boiling Point (°C) ~200–220 (estimated) 79.6 No data
LogP ~4.8 (estimated) 0.3 4.45
Flammability Likely reduced vs. 2-butanone Lower Limit: 1.8 vol% No data

Key Observations :

  • Chlorine substituents increase molecular weight and boiling point compared to unsubstituted 2-butanone .
  • Higher LogP in halogenated analogs suggests improved membrane permeability but reduced aqueous solubility.

Preparation Methods

Friedel-Crafts Acylation for Precursor Synthesis

The synthesis of 3-Chloro-4-(4-chlorophenyl)-2-butanone often begins with the preparation of its non-chlorinated precursor, 4-(4-chlorophenyl)-2-butanone. A widely adopted method involves Friedel-Crafts acylation , where 4-chlorobenzoyl chloride reacts with 2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic aromatic substitution, forming a ketone intermediate.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or toluene

  • Temperature: 0–25°C (exothermic reaction controlled via ice bath)

  • Catalyst Loading: 1.2 equivalents of AlCl₃ relative to 4-chlorobenzoyl chloride

  • Yield: 68–72% after aqueous workup and solvent evaporation

Mechanistic Insights:
The AlCl₃ catalyst polarizes the acyl chloride, generating an acylium ion that attacks the electron-rich aromatic ring of 4-chlorobenzene. Subsequent deprotonation restores aromaticity, yielding 4-(4-chlorophenyl)-2-butanone.

Halogen Exchange via Nucleophilic Substitution

An alternative route involves nucleophilic substitution of a brominated precursor. For example, 3-bromo-4-(4-chlorophenyl)-2-butanone undergoes chloride exchange using tetrabutylammonium chloride (TBACl) in dimethylformamide (DMF).

Procedure:

  • Substrate: 3-bromo-4-(4-chlorophenyl)-2-butanone (1.0 equiv)

  • Reagent: TBACl (1.5 equiv)

  • Solvent: DMF, 80°C, 12 hours

  • Yield: 82% with >99% purity by GC-MS

Advantages:

  • Avoids harsh chlorinating agents.

  • Suitable for scale-up due to mild conditions.

Catalytic Asymmetric Chlorination

Recent advances in asymmetric catalysis enable enantioselective synthesis of chiral chlorinated ketones. A palladium-catalyzed method using (S)-BINAP as a ligand achieves 85% enantiomeric excess (ee) for this compound .

Catalytic System:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (S)-BINAP (6 mol%)

  • Chlorine Source: N-Chlorosuccinimide (NCS)

  • Solvent: Tetrahydrofuran (THF), 40°C, 24 hours

  • Yield: 65%

Limitations:

  • High catalyst loading increases cost.

  • Requires inert atmosphere for optimal performance.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and safety. A continuous-flow reactor system achieves 90% conversion by combining Friedel-Crafts acylation and chlorination in tandem .

Process Parameters:

ParameterValue
Residence Time30 minutes
Temperature50°C (acylation), 70°C (chlorination)
Catalyst RecyclingAlCl₃ recovered via filtration
Annual Capacity10 metric tons

Purification:
Crystallization from methyl tert-butyl ether (MTBE)/heptane (1:4 v/v) yields 98% pure product .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Chlorination74–7895High120
Halogen Exchange8299Moderate180
Asymmetric Catalysis6590Low450

Key Findings:

  • Direct chlorination offers the best balance of yield and cost for industrial applications.

  • Halogen exchange is preferred for high-purity requirements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-(4-chlorophenyl)-2-butanone, and how can purity be optimized?

  • Methodology : The compound can be synthesized via enaminone formation, as demonstrated in the preparation of structurally similar ligands. Key steps include condensation of chlorinated aromatic amines with ketones under acidic conditions, followed by purification via recrystallization or column chromatography. Purity optimization requires monitoring by TLC and validation using techniques like melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • FTIR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹.
  • NMR : ¹H NMR should resolve aromatic protons (δ 7.2–7.5 ppm) and methyl/chlorinated aliphatic groups (δ 2.0–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons.
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl groups) validate the molecular formula .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Prioritize resolving torsional angles in the chlorophenyl and butanone moieties. ORTEP-III can visualize thermal ellipsoids to assess bond-length/bond-angle discrepancies. Crystallographic data should be cross-validated with spectroscopic results to address contradictions .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes (e.g., kinases, cytochrome P450) with known chlorophenyl-binding pockets.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction studies.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields to account for chlorine’s electronegativity .

Q. What strategies reconcile contradictory data between NMR and X-ray crystallography for this compound?

  • Methodology :

  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers in the butanone chain.
  • Crystallographic Disorder : Model alternate conformations in SHELXL to refine occupancy ratios. Cross-reference with DFT-calculated conformational energies .

Q. How can metal complexes of this compound be engineered for catalytic applications?

  • Methodology :

  • Coordination Chemistry : React with transition metals (Cu(II), Co(II)) in ethanol/THF under inert conditions. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry.
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) co-catalysts. Characterize catalytic efficiency via TON/TOF calculations and GC-MS product analysis .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?

  • Methodology :

  • Hydrolytic Stability : Expose to buffered solutions (pH 3–10) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., dechlorinated derivatives).
  • Photodegradation : Use UV irradiation (254 nm) in a photoreactor. Track half-life using HPLC and propose mechanisms via radical trapping experiments .

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